molecular formula C15H13F3N2O2 B2519475 5-Methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one CAS No. 1553688-41-7

5-Methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one

Cat. No.: B2519475
CAS No.: 1553688-41-7
M. Wt: 310.276
InChI Key: GBKQVAAPYKYDLJ-UHFFFAOYSA-N
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Description

The compound “5-Methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one” is a type of 1,6-naphthyridine . Naphthyridines are nitrogen-containing heterocyclic compounds that have been well explored by the scientific community due to their wide range of biological applications . They are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .


Molecular Structure Analysis

Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring . The specific molecular structure of “this compound” would require more detailed information or a dedicated molecular modeling study.


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 344.72 . It is a solid at room temperature . More specific physical and chemical properties would require additional information or analysis.

Future Directions

The future directions for research on “5-Methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one” and similar compounds likely involve further exploration of their synthesis, biological activity, and potential applications. Given the wide range of biological activities of 1,6-naphthyridines, there is significant potential for future research in this area .

Properties

IUPAC Name

5-methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c1-19-11-5-3-2-4-9(11)13(21)10-8-20(7-6-12(10)19)14(22)15(16,17)18/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKQVAAPYKYDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CN(CC2)C(=O)C(F)(F)F)C(=O)C3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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